molecular formula C9H10ClNO2 B1219002 Ethyl N-(4-chlorophenyl)carbamate CAS No. 2621-80-9

Ethyl N-(4-chlorophenyl)carbamate

Cat. No. B1219002
CAS RN: 2621-80-9
M. Wt: 199.63 g/mol
InChI Key: WSKXXIMERYQVGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl N-(4-chlorophenyl)carbamate derivatives involves a variety of chemical reactions, showcasing the compound's versatility. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The structure was confirmed by 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies (D. Achutha et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively analyzed using various techniques. The ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate's molecular structure, for instance, was investigated through vibrational frequencies and vibrational assignments, optimized using HF and DFT levels of theory. The stability was analyzed by NBO analysis, and HOMO and LUMO analysis was used to determine charge transfer within the molecule (Y. Sheena Mary et al., 2015).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, indicating its reactivity and potential for creating diverse derivatives. The preparation of ethenyl and oxiranol carbamate and their (2-2H2)-derivatives using selenium chemistry is one such example. These derivatives were used in further reactions, demonstrating the compound's versatility in synthetic chemistry (C. Bleasdale et al., 1994).

Physical Properties Analysis

The physical properties of this compound derivatives, such as crystal structure and hydrogen bonding patterns, have been a focus of research. For instance, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives were analyzed for their crystal structures, revealing how molecular interactions and hydrogen bonding contribute to their stability (S. J. Garden et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of this compound derivatives, have been extensively studied. Nuclear magnetic resonance studies showed that ethyl N-substituted carbamates exist as single isomers in specific solvents, indicating the influence of substituents on the chemical shift and thus on the chemical properties of the compound (D. M. Soignet et al., 1974).

Scientific Research Applications

Acaricidal Properties and Toxicity

Ethyl N-(4-chlorophenyl)carbamate has been researched for its potential as an acaricide, particularly against the cattle tick Rhipicephalus microplus. Studies have evaluated the substance's acute oral and dermal toxicity, revealing low hazards and acute dermal toxicity in rats, indicating a safer profile for potential use in pest control (Prado-Ochoa et al., 2014). Further investigations confirmed its absence of mutagenic and carcinogenic activities, reinforcing its safety for mammals (Prado-Ochoa et al., 2020).

Effects on Acetylcholinesterase Activity

The impact of this compound on acetylcholinesterase (AChE) activity and reproductive organs in ticks has been a subject of study. It appears to be a weak inhibitor with a low affinity for R. microplus AChE, suggesting its effects are independent of AChE inhibition (Prado-Ochoa et al., 2014).

Impact on Honey Bee Toxicity

Its effects on non-target species like honey bees (Apis mellifera) have been evaluated. The studies showed relatively non-toxic oral effects and weak inhibition of acetylcholinesterase in honey bees, indicating a lower ecotoxic risk for these pollinators (Iturbe-Requena et al., 2020).

Influence on Tick Reproduction

Research into its influence on oogenesis and embryogenesis in ticks revealed significant ultrastructural alterations in tick oocytes and a concentration-dependent decrease in embryonation percentage, highlighting its potential as a tick control agent (Iturbe-Requena et al., 2019).

Environmental and Ecotoxicological Aspects

Studies on its environmental impact, particularly on earthworms (Eisenia foetida), indicated a concentration-dependent effect on mortality and morphology, classifying it as highly toxic for this species. This suggests potential environmental risks associated with its use (Iturbe-Requena et al., 2019).

properties

IUPAC Name

ethyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKXXIMERYQVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180851
Record name p-Chlorophenylurethane
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2621-80-9
Record name Carbamic acid, N-(4-chlorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2621-80-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenylurethane
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Record name p-Chlorophenylurethane
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Record name p-Chlorophenylurethane
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Record name ETHYL 4-CHLOROPHENYLCARBAMATE
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Synthesis routes and methods I

Procedure details

4-Chloroaniline (2.3531 g) was dissolved in pyridine (20 ml), and to the solution was added dropwise ethyl chloroformate (2.116 ml) under ice-cooling. After the mixture was stirred for 1.5 hours, 1N hydrochloric acid was added and the mixture was extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid, and then saturated brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the title compound (3.6875 g, quantitative yield).
Quantity
2.3531 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.116 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 1, 638 g of 4-chloroaniline, 240 g of urea, 89 g of ethyl carbamate, 625 g of ethanol (approximately 96%) and 1400 g of chlorobenzene were reacted for 6.5 hours at 200° C. in the pressure apparatus described in Example 1. After the apparatus had been cooled and vented, the reaction mixture was removed. Excess ethanol was removed by fractional distillation at atmospheric pressure. The mixture (while being stirred) was then exposed to hydrogen chloride gas at room temperature, filtered and subjected to fractional distillation in vacuo. Chlorobenzene was separated off at 15 mbar. Subsequent distillation at 0.2 mbar yielded 785 g (78.6% of the theoretical yield) of N-(4-chlorophenyl)-carbamic acid ethyl ester melting at from 68° to 70° C.
Quantity
638 g
Type
reactant
Reaction Step One
Name
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Quantity
625 g
Type
reactant
Reaction Step Four
Quantity
1400 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

26.6 g of 4-nitrochlorobenzene, 2.0 g of sulphur, 0.2 g of metallic selenium, 4.4 g of 4-chloroaniline, 2.36 g of potassium acetate, 3 g of the metal oxide mixture used in Example 1, 1.28 g of di-n-butylamine and 169 g of absolute ethanol were reacted together at 180° C. as described in Example 1. The reaction mixture was worked up as described in Example 1 and yielded 24.5 g of ethyl-N-(4-chlorophenyl)-carbamate, b.p. 118°-120° C./0.2 mm. The substance was 98.5% pure according to gas chromatographic analysis.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
2.36 g
Type
reactant
Reaction Step Four
[Compound]
Name
metal oxide
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Quantity
1.28 g
Type
catalyst
Reaction Step Seven
Quantity
169 g
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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